2,3-Dichloro-6-fluoro-7-methyl-quinoxaline

Catalog No.
S12553382
CAS No.
M.F
C9H5Cl2FN2
M. Wt
231.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dichloro-6-fluoro-7-methyl-quinoxaline

Product Name

2,3-Dichloro-6-fluoro-7-methyl-quinoxaline

IUPAC Name

2,3-dichloro-6-fluoro-7-methylquinoxaline

Molecular Formula

C9H5Cl2FN2

Molecular Weight

231.05 g/mol

InChI

InChI=1S/C9H5Cl2FN2/c1-4-2-6-7(3-5(4)12)14-9(11)8(10)13-6/h2-3H,1H3

InChI Key

OJKMROWWASUCHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1F)N=C(C(=N2)Cl)Cl

2,3-Dichloro-6-fluoro-7-methyl-quinoxaline is a synthetic organic compound belonging to the quinoxaline family, characterized by its unique structural features. Quinoxalines are bicyclic compounds that consist of a fused benzene and pyrazine ring. The specific substitution pattern of 2,3-dichloro-6-fluoro-7-methyl-quinoxaline includes two chlorine atoms at the 2 and 3 positions, a fluorine atom at the 6 position, and a methyl group at the 7 position. This compound is notable for its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of 2,3-dichloro-6-fluoro-7-methyl-quinoxaline primarily involves nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring. These reactions can lead to the formation of various derivatives by substituting the halogen atoms with nucleophiles such as amines or thiols. For instance, reactions with substituted anilines can yield bis(phenylamino)quinoxalines, which exhibit promising biological activities .

2,3-Dichloro-6-fluoro-7-methyl-quinoxaline and its derivatives have been investigated for their biological properties, including antimicrobial, antitumoral, and antiviral activities. Some studies have shown that quinoxaline derivatives possess significant activity against various pathogens and cancer cell lines. For example, derivatives of quinoxaline have demonstrated efficacy against herpes simplex virus and other viral infections . Additionally, certain compounds in this class have exhibited activity as insulysin inhibitors and anaphylatoxin receptor antagonists .

The synthesis of 2,3-dichloro-6-fluoro-7-methyl-quinoxaline can be achieved through several methods:

  • One-Pot Synthesis: A method involving the reaction of o-phenylenediamine with oxalic acid under acidic conditions to form intermediate quinoxaline derivatives, followed by chlorination to introduce chlorine substituents .
  • Cyclization Method: This involves cyclizing benzene-1,2-diamine with ethanedioic acid in an acidic medium to yield quinoxaline intermediates which can then be chlorinated to obtain the target compound .
  • Refluxing with Chlorosulfonic Acid: Intermediate quinoxaline derivatives can be refluxed with chlorosulfonic acid to facilitate further substitution reactions .

The applications of 2,3-dichloro-6-fluoro-7-methyl-quinoxaline span various fields:

  • Pharmaceuticals: Its derivatives are explored for potential use as antimicrobial agents, antiviral drugs, and anticancer therapies.
  • Research: Used in studies to understand structure-activity relationships in drug development.
  • Chemical Intermediates: Serves as a precursor in synthesizing more complex organic compounds.

Interaction studies of 2,3-dichloro-6-fluoro-7-methyl-quinoxaline focus on its binding affinities with biological targets. For instance, some derivatives have been shown to interact effectively with viral proteins or enzymes involved in cancer progression. These interactions often lead to inhibition of target functions that are crucial for pathogen survival or tumor growth .

Several compounds share structural similarities with 2,3-dichloro-6-fluoro-7-methyl-quinoxaline. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2,3-DichloroquinoxalineTwo chlorine atoms at positions 2 and 3Used as a precursor for various derivatives
6-FluoroquinoxalineFluorine at position 6Exhibits different biological activity
2-MethylquinoxalineMethyl group at position 2Less potent against certain pathogens
QuinoxalineNo halogen substitutionsBaseline compound for comparison

The uniqueness of 2,3-dichloro-6-fluoro-7-methyl-quinoxaline lies in its specific halogenation pattern which enhances its reactivity and biological activity compared to other quinoxalines.

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Exact Mass

229.9813817 g/mol

Monoisotopic Mass

229.9813817 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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